Benzoin ethyl ether

Catalog No.
S663312
CAS No.
574-09-4
M.F
C16H16O2
M. Wt
240.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoin ethyl ether

CAS Number

574-09-4

Product Name

Benzoin ethyl ether

IUPAC Name

2-ethoxy-1,2-diphenylethanone

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3

InChI Key

KMNCBSZOIQAUFX-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin and Significance:

Benzoin ethyl ether is not naturally occurring. It is synthesized in laboratories for various applications in scientific research. Its significance lies in its unique properties, including high stability, resistance to metal chelation and radiation, and the ability to react with hydroxyl groups [, ]. These properties make it valuable in:

  • Biological Sample Preparation: Benzoin ethyl ether helps preserve biomolecules during sample preparation by forming a protective layer that prevents unwanted reactions [].
  • Polymer Chemistry: It can be used as a precursor in the synthesis of specific polymers due to its reactive functional groups [].

Molecular Structure Analysis

The molecular structure of benzoin ethyl ether consists of a central carbonyl group (C=O) flanked by two phenyl rings (benzene groups) and an ethoxy group (C2H5O-) [].

Key Features:

  • Diphenyl Ketone: The presence of two phenyl rings attached to the carbonyl group classifies it as a diphenyl ketone.
  • Ether Linkage: The ethoxy group is bonded to the carbonyl carbon through an ether linkage (C-O-C).
  • Planar Structure: The molecule adopts a relatively planar conformation due to resonance between the carbonyl group and the phenyl rings [].

Notable Aspects:

  • The two phenyl rings can exhibit pi-pi stacking interactions with other aromatic molecules, influencing its solubility and reactivity [].
  • The presence of the ethoxy group makes it slightly more polar than unsubstituted benzoin, potentially affecting its interaction with other molecules.

Chemical Reactions Analysis

Synthesis:

Benzoin ethyl ether can be synthesized through various methods, including the condensation of benzoin with ethyl acetate in the presence of a Lewis acid catalyst.

C6H5COCH(C6H5)OH (Benzoin) + CH3COOC2H5 (Ethyl Acetate) -> C6H5COCH(C6H5)OC2H5 (Benzoin Ethyl Ether) + CH3COOH (Acetic Acid)

Other Reactions:

Due to the presence of the carbonyl group and the ether linkage, benzoin ethyl ether can participate in various reactions, including:

  • Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles like amines or alcohols to form addition products [].
  • Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, regenerating benzoin and ethanol [].

Polymer Chemistry:

Benzoin ethyl ether serves as a free radical initiator in polymerizations. Free radical initiators are crucial for triggering the chain reaction involved in creating polymers. Specifically, benzoin ethyl ether finds use in the polymerization of vinyl monomers, such as styrene and methyl methacrylate []. These polymerizations are often conducted in solution or suspension, and the specific reaction conditions (temperature, solvent, concentration) can be tailored to achieve desired polymer properties.

Organic Synthesis:

Benzoin ethyl ether can act as a precursor for the synthesis of other organic compounds. It can be involved in various reactions, including:

  • Claisen condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base, and benzoin ethyl ether can yield α-hydroxy ketones [].
  • Reduction: Through reduction reactions, benzoin ethyl ether can be converted to its corresponding alcohol, α-phenethyl alcohol [].

XLogP3

3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (11.63%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

574-09-4

General Manufacturing Information

Ethanone, 2-ethoxy-1,2-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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